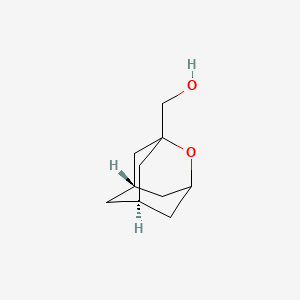
1-Hydroxymethyl-2-oxaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxymethyl-2-oxaadamantane is a polycyclic compound that features a unique cage-like structure. This compound is part of the oxaadamantane family, which is known for its rigid and stable framework. The presence of an oxygen atom in the adamantane structure imparts unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Hydroxymethyl-2-oxaadamantane typically involves the cyclization of bicyclo[3.3.1]nonane derivatives. One common method includes the oxidation of 2-methyladamantan-2-ol using oxidizing agents like trifluoroperacetic acid. This reaction proceeds via the Criegee mechanism, forming the desired oxaadamantane structure . Industrial production methods often involve similar oxidative transformations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Hydroxymethyl-2-oxaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydroxymethyl group can be replaced by other nucleophiles.
Major Products: These reactions often yield derivatives like 2-oxaadamantane ketones, alcohols, and substituted oxaadamantanes.
Scientific Research Applications
1-Hydroxymethyl-2-oxaadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Its stable structure makes it suitable for creating materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-2-oxaadamantane involves its interaction with molecular targets such as proteins and enzymes. For instance, its derivatives can inhibit the activity of certain proteins by binding to their active sites, thereby modulating biological pathways . This interaction is crucial in its potential therapeutic applications, particularly in cancer treatment.
Comparison with Similar Compounds
1-Hydroxymethyl-2-oxaadamantane can be compared with other oxaadamantane derivatives:
2-Oxaadamantane: Similar in structure but lacks the hydroxymethyl group, which affects its reactivity and applications.
2-Oxaadamantane-1-N,N,N-trimethylmethanaminium Iodide: This compound has potential muscarinic activity due to its unique structure.
2-Oxaadamantane derivatives: These include various substituted forms that exhibit different chemical and biological properties.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-yl]methanol |
InChI |
InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2/t7-,8+,9?,10? |
InChI Key |
CXQHXBRNBRPJRY-BQKDNTBBSA-N |
Isomeric SMILES |
C1[C@@H]2CC3C[C@H]1CC(C2)(O3)CO |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


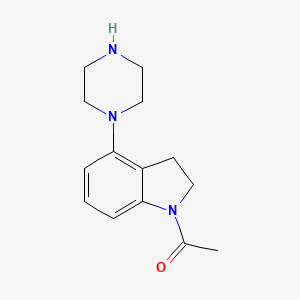

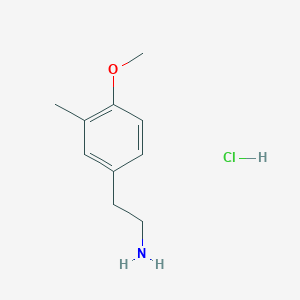
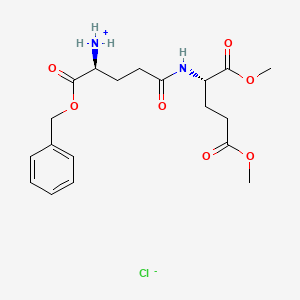
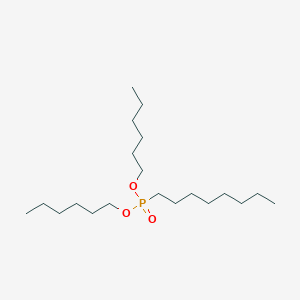
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
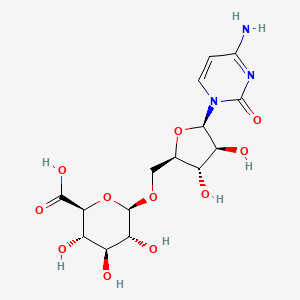


![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
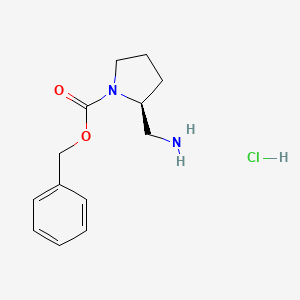
![ethyl 3-(1,4-dioxo-3-propan-2-yl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-2-methyl-3-oxo-2-phenylmethoxypropanoate](/img/structure/B13839876.png)
